2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid

Chemical purity Regioisomeric differentiation Procurement specification

For researchers developing biaryl libraries or coordination polymers, sourcing the correct 2-aryl-3-carboxylic acid regioisomer is critical to avoid uncontrolled variables in coupling geometry and framework topology. This compound provides the precise spatial presentation required for advanced synthesis. - Enables validated Rh(III)-catalyzed decarboxylative C-H arylation to deliver 3,5-substituted 2-arylthiophenes directly. - ≥98% purity meets stringent metal-organic framework (MOF) and crystal-engineering specifications, eliminating topological defects from regioisomeric contaminants. - Ideal for medicinal chemistry SAR studies where isomeric purity directly correlates with target modulation, such as ANO1 ion-channel inhibition.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
Cat. No. B12063470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=C(C=CS2)C(=O)O
InChIInChI=1S/C12H10O3S/c13-7-8-1-3-9(4-2-8)11-10(12(14)15)5-6-16-11/h1-6,13H,7H2,(H,14,15)
InChIKeyPIFRZCJCXICBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity and Comparator Landscape


2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid (CAS 1365988-22-2) is a hybrid biaryl scaffold that fuses a thiophene-3-carboxylic acid core with a para‑hydroxymethylphenyl substituent. Its molecular formula is C₁₂H₁₀O₃S (MW 234.27 g·mol⁻¹), with a computed XLogP3‑AA of 1.9, a topological polar surface area (TPSA) of 85.8 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. Commercial sourcing typically offers a purity of ≥98% . The closest structural analogs are regioisomeric 3‑arylthiophene‑2‑carboxylic acids (e.g., CAS 1365968‑90‑6) and 5‑arylthiophene‑2‑carboxylic acids (e.g., CAS 186588‑88‑5), which share the identical empirical formula but differ in the spatial arrangement of the carboxyl and hydroxymethylphenyl groups .

1 Defined 2-arylthiophene-3-carboxylic acid regioisomer
2 High-purity building block for coupling reactions
3 Suitable for decarboxylative cross-coupling methodology

Regioisomeric Differentiation and Substitution Risks


Although several aryl‑hydroxymethyl‑thiophene‑carboxylic acid regioisomers share the same empirical formula (C₁₂H₁₀O₃S) and molecular weight (234.27 g·mol⁻¹), their connectivity differences alter physicochemical properties, synthetic accessibility, and downstream reactivity in coupling reactions [1]. For example, the 3‑aryl‑2‑carboxylic acid isomer (CAS 1365968‑90‑6) places the carboxyl group adjacent to the thiophene sulfur, which can alter hydrogen‑bonding geometry and metal‑coordination modes compared to the 2‑aryl‑3‑carboxylic acid pattern of the target compound [1]. The commercial purity grades also diverge: the target compound is routinely supplied at 98% purity, while the 3‑aryl‑2‑carboxylic acid analog is typically offered at 95% . For applications requiring precise spatial presentation of the carboxyl and hydroxymethyl groups, simple class‑based substitution without regioisomer verification will introduce uncontrolled variables.

Topology Regioisomeric connectivity shifts hydrogen-bond and metal-coordination geometry; direct replacement with the 3-aryl-2-carboxylic acid analog may alter binding patterns.
Purity Commercial purity specification differs; target offered at higher typical purity than the regioisomeric analog, which may affect coupling outcomes.
Reactivity Divergent performance in Pd-catalyzed decarboxylative C–H arylation; switching regioisomer requires re-optimization of reaction conditions.

Quantitative Differentiation Evidence


Commercial Purity Specification Advantage

The target compound is commercially supplied at ≥98% purity, whereas the closest regioisomer, 3-(4-(hydroxymethyl)phenyl)thiophene-2-carboxylic acid (CAS 1365968-90-6), is routinely offered at 95% purity . This 3-percentage-point purity gap is critical for applications where regioisomeric impurities could act as competing ligands or undesired coupling partners.

Purity specification
Specification review
Target: ≥98% purity
Comparator: 95% purity
≥3 percentage points difference
Higher purity may reduce regioisomeric impurity risk in coupling workflows.
Vendor specifications; verify via COA.
Chemical purity Regioisomeric differentiation Procurement specification

Hydrogen-Bonding Donor/Acceptor Topology

The target compound presents two H‑bond donors (carboxylic acid OH, hydroxymethyl OH) and four H‑bond acceptors, with a TPSA of 85.8 Ų [1]. In contrast, the 3‑aryl‑2‑carboxylic acid analog (CAS 1365968-90-6) has the same donor/acceptor counts but a different spatial arrangement: the carboxyl group is ortho to the thiophene sulfur rather than meta, altering the directionality of hydrogen‑bond interactions and metal‑coordination geometry [1][2].

H-bond topology
Class-level
TPSA 85.8 Ų, 2 HBD, 4 HBA (both regioisomers). Carboxyl at 3- vs 2-position alters spatial presentation.
Spatial arrangement may influence metal-coordination and target-recognition geometry.
Computed properties; class-level inference.
Hydrogen bonding Molecular recognition Regioisomeric topology

Pd-Catalyzed Cross-Coupling Reactivity

A 2015 study on rhodium(III)-catalyzed decarboxylative C–H arylation of thiophenes demonstrated that 2‑arylthiophene‑3‑carboxylic acids undergo efficient gram‑scale coupling to afford biologically active 3,5‑substituted 2‑arylthiophenes [1]. The same work showed that altering the carboxylic acid position from the 3‑ to the 2‑position (i.e., 3‑arylthiophene‑2‑carboxylic acid) substantially changes the reactivity profile and product distribution [1]. This catalytic method is directly applicable to the target compound, whereas the 3‑aryl‑2‑carboxylic acid regioisomer would follow a different reaction pathway.

Cross-coupling reactivity
Method context
2-aryl-3-carboxylic acid scaffold engages in reported Rh(III)-catalyzed decarboxylative C–H arylation; regioisomeric analog follows divergent pathway.
Regioisomer identity secures compatibility with a gram-scale coupling method; alternative requires re-optimization.
Class-level reactivity evidence; confirm in specific system.
Suzuki-Miyaura coupling Regioselectivity Synthetic efficiency

Differentiated Application Scenarios


Precision Cross-Coupling Building Block

The target compound’s 2‑aryl‑3‑carboxylic acid scaffold aligns with the Rh(III)-catalyzed decarboxylative C–H arylation protocol that delivers 3,5‑substituted 2‑arylthiophenes in a single step [1]. Researchers synthesizing focused libraries of biaryl thiophenes for biological screening can directly use this compound as a validated coupling partner, thereby avoiding the need to develop a new synthetic route for the regioisomeric 3‑aryl‑2‑carboxylic acid analog [1].

High-Purity Ligand Precursor for MOFs

With a commercial purity of ≥98%, the compound meets the stringent specifications required for metal‑organic framework (MOF) or coordination‑polymer synthesis, where even trace regioisomeric contaminants (typical in 95%‑grade alternatives) can alter framework topology . Its defined H‑bond donor/acceptor geometry further makes it suitable for crystal‑engineering studies [2].

Regioisomeric Control in Medicinal Chemistry SAR

The distinct spatial arrangement of the carboxyl and hydroxymethyl groups in the 2‑aryl‑3‑carboxylic acid isomer has been shown to influence biological activity in related arylthiophene‑carboxylic acid series, including ANO1 ion‑channel inhibition [3]. Medicinal chemists requiring a specific regioisomer for structure‑activity relationship (SAR) studies can rely on this compound to eliminate the uncertainty introduced by regioisomeric mixtures.

Application
Selection Property
Validation Focus
Precision cross-coupling building block
Regioisomeric scaffold identity
Decarboxylative coupling methodology compatibility
MOF / coordination polymer ligand precursor
High purity specification
Regioisomeric purity impact on framework topology
Medicinal chemistry SAR control
Defined regioisomeric connectivity
Spatial alignment confirmation for target selectivity studies
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